Product packaging for 2-ethoxy-N-propan-2-ylbenzamide(Cat. No.:CAS No. 349121-89-7)

2-ethoxy-N-propan-2-ylbenzamide

Cat. No.: B13956717
CAS No.: 349121-89-7
M. Wt: 207.27 g/mol
InChI Key: TZBLZLGJLHFAFH-UHFFFAOYSA-N
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Description

2-Ethoxy-N-propan-2-ylbenzamide is a small molecule benzamide derivative with the CAS Number 349121-89-7 and a molecular formula of C12H17NO2 . It is also known by several synonyms, including 2-ethoxy-N-isopropylbenzamide and Benzamide, 2-ethoxy-N-(1-methylethyl)- (9CI) . This compound is part of the broader benzamide chemical class, which has been extensively investigated in medicinal chemistry for its biological potential. Scientific literature and patent filings indicate that structurally related benzamide derivatives have shown promise as cell differentiation inducers and for exploration in oncology research . For instance, certain benzamide compounds have been studied for their potential as antineoplastic agents targeting carcinomas and hematologic cancers . Another patent highlights benzamide and nicotinamide compounds for potential use in methods of treating cancer, including leukemia . The mechanism of action for related compounds often involves the selective targeting of specific enzymes . This compound is intended for research and development purposes only. This product is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO2 B13956717 2-ethoxy-N-propan-2-ylbenzamide CAS No. 349121-89-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

349121-89-7

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-ethoxy-N-propan-2-ylbenzamide

InChI

InChI=1S/C12H17NO2/c1-4-15-11-8-6-5-7-10(11)12(14)13-9(2)3/h5-9H,4H2,1-3H3,(H,13,14)

InChI Key

TZBLZLGJLHFAFH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC(C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Ethoxy N Propan 2 Ylbenzamide

Established Synthetic Routes for 2-Ethoxy-N-propan-2-ylbenzamide Synthesis

The traditional synthesis of this compound relies on well-documented amidation reactions, which form the core of benzamide (B126) production. These methods typically involve the coupling of a carboxylic acid derivative with an amine.

Amidation Reactions and Coupling Strategies

The most direct route to this compound is the condensation reaction between 2-ethoxybenzoic acid and propan-2-amine (isopropylamine). However, direct thermal condensation requires high temperatures (often above 160°C) to overcome the formation of a non-reactive ammonium (B1175870) carboxylate salt, which can be unsuitable for more sensitive substrates. mdpi.com To achieve amide bond formation under milder conditions, stoichiometric activating agents or coupling reagents are frequently employed. catalyticamidation.infoucl.ac.uk

These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The process can be broadly categorized into two main approaches:

Conversion to an Acyl Halide: 2-ethoxybenzoic acid can be converted to its more reactive acyl chloride derivative, 2-ethoxybenzoyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. ucl.ac.ukresearchgate.net The resulting acyl chloride readily reacts with propan-2-amine to form the desired amide, with the primary byproduct being hydrochloric acid, which is typically scavenged by a base.

Use of Coupling Reagents: A wide array of coupling reagents has been developed to facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the need to isolate the acyl chloride. These reagents generate highly reactive intermediates in situ. Common classes of coupling agents used in industrial and laboratory settings include carbodiimides, phosphonium (B103445) salts, and uronium salts. ucl.ac.ukrsc.org While effective, a significant drawback of these stoichiometric reagents is the generation of large amounts of byproducts, which can complicate purification and raise environmental concerns. catalyticamidation.infoucl.ac.uk

Coupling Agent ClassExamplesGeneral Features
Carbodiimides DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Widely used; EDC and its urea (B33335) byproduct are water-soluble, simplifying workup. catalyticamidation.inforesearchgate.net
Phosphonium Salts PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Highly efficient but can be expensive and generate significant waste. catalyticamidation.info
Uronium/Aminium Salts HATU, HBTU, TBTU, COMUOffer high reactivity and are common in peptide synthesis; produce substantial byproduct waste. ucl.ac.ukrsc.org
Other Reagents T3P (n-Propylphosphonic acid anhydride), CDI (1,1'-Carbonyldiimidazole)Lower cost and more stable options often used in process chemistry. ucl.ac.uk

Multi-step Reaction Sequences for Benzamide Formation

The synthesis of this compound is inherently a multi-step process, beginning with the synthesis of its precursors. utdallas.edu A typical sequence involves:

Synthesis of the starting material, 2-ethoxybenzoic acid.

Activation of the carboxylic acid group (e.g., formation of an acyl chloride or in situ activation with a coupling reagent).

Coupling of the activated species with propan-2-amine.

Purification of the final product.

In more complex syntheses, protecting groups may be employed to prevent side reactions with other functional groups on the molecule. utdallas.edu For the synthesis of this compound, the primary reactive sites are the carboxylic acid and the amine, making the use of protecting groups on the core structure generally unnecessary unless other reactive functionalities were present. The amide group itself can be considered a "protected amine" as it is significantly less reactive than a free amine, a strategy often used in sequential synthesis. utdallas.edu

Precursor Chemistry and Intermediate Derivatization

The properties and availability of the precursors are crucial for the successful synthesis of this compound.

2-Ethoxybenzoic Acid: This key precursor can be synthesized via several routes. A common industrial method involves the Williamson ether synthesis, starting from methyl salicylate (B1505791) and diethyl sulfate (B86663) in the presence of a base like potassium hydroxide. chemicalbook.com The resulting methyl 2-ethoxybenzoate is then hydrolyzed to yield 2-ethoxybenzoic acid. chemicalbook.com Another reported method involves a copper-catalyzed ethoxylation of a benzoic acid derivative, followed by hydrolysis. google.com

Propan-2-amine (Isopropylamine): This is a common and widely available industrial chemical, typically produced by the reaction of isopropanol (B130326) with ammonia.

Intermediate Derivatization: The primary intermediate derivative is 2-ethoxybenzoyl chloride . This acyl chloride is a highly reactive species that serves as a key intermediate in one of the most common amidation pathways. It is formed by treating 2-ethoxybenzoic acid with a chlorinating agent like thionyl chloride. ucl.ac.ukresearchgate.net Its high reactivity facilitates the subsequent reaction with propan-2-amine to form the final amide product.

Novel Approaches to this compound Synthesis

Recent research in organic synthesis has focused on developing more efficient and environmentally friendly methods for amide bond formation, moving away from the waste-generating stoichiometric reagents.

Development of Efficient and Selective Synthetic Protocols

The development of catalytic direct amidation, where a catalyst facilitates the condensation of a carboxylic acid and an amine with the only byproduct being water, is a major goal in modern chemistry. catalyticamidation.info For the synthesis of this compound, these novel protocols would involve reacting 2-ethoxybenzoic acid and propan-2-amine in the presence of a substoichiometric amount of a catalyst.

Several classes of catalysts have shown promise in this area:

Boron-based Catalysts: Boronic acids and boric acid have emerged as attractive catalysts due to their low toxicity, stability, and low cost. sigmaaldrich.comresearchgate.net They are thought to activate the carboxylic acid through the formation of acyloxyboronate or bridged B-X-B intermediates. catalyticamidation.info Reactions are often carried out at elevated temperatures in solvents like toluene (B28343) with water removal. rsc.org

Zirconium Catalysts: Zirconium tetrachloride (ZrCl₄) has been shown to effectively catalyze the direct amidation of carboxylic acids and amines, often at reflux in toluene. rsc.orgresearchgate.net

Ruthenium Catalysts: Pincer-type ruthenium complexes have been developed for the dehydrogenative coupling of alcohols and amines to form amides, representing an alternative pathway. sigmaaldrich.com

Methoxysilane (B1618054) Reagents: Recent studies have shown that methoxysilanes can act as effective coupling agents for amide synthesis, proceeding in good to excellent yields under solvent-free conditions. rsc.org

Catalytic SystemCatalyst ExampleTypical ConditionsKey Advantages
Boron-based Arylboronic acids, B(OCH₂CF₃)₃Reflux in toluene or MeCN, often with water removal (Dean-Stark). mdpi.comrsc.orgLow toxicity, low cost, readily available. researchgate.net
Zirconium-based ZrCl₄Reflux in toluene. rsc.orgEffective for direct coupling. rsc.org
Organocatalysts Trichlorotriazine (TCT)Used in sub-stoichiometric amounts. mdpi.comAvoids heavy metals.
Silicon-based Dodecamethoxy-neopentasilaneSolvent-free, heated conditions. rsc.orgHigh yields, no solvent required. rsc.org

Green Chemistry Principles in Benzamide Synthesis

The push for sustainability has heavily influenced the development of new synthetic routes for amides, including this compound. bohrium.com Green chemistry principles focus on maximizing atom economy, using less hazardous chemicals, and reducing waste. sigmaaldrich.com

Catalytic Amidation: As discussed, catalytic methods are inherently greener than stoichiometric approaches because they generate only water as a byproduct, leading to a much higher atom economy. bohrium.commdpi.com

Biocatalysis: Enzymes, particularly lipases, are emerging as powerful tools for amide synthesis. researchgate.net Candida antarctica lipase (B570770) B (CALB) has been successfully used to catalyze the direct coupling of carboxylic acids and amines in green solvents like cyclopentyl methyl ether. nih.gov This enzymatic approach offers high selectivity and operates under mild conditions, avoiding the need for harsh reagents or high temperatures. researchgate.netnih.gov

Alternative Solvents and Conditions: A significant portion of waste in chemical synthesis comes from solvents. Traditional amidation reactions often use hazardous solvents like DMF and CH₂Cl₂. ucl.ac.uk Research is focused on using safer, greener solvents or even performing reactions under solvent-free conditions, for example, by using ball milling or methoxysilane coupling agents. researchgate.netrsc.org Ultrasonic irradiation has also been explored as a method to accelerate the reaction, leading to shorter reaction times and milder conditions. researchgate.net

Catalytic Methods for Benzamide Bond Formation

The formation of the amide bond in this compound can be achieved through various catalytic methods, which offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to traditional stoichiometric approaches. These methods typically involve the coupling of a 2-ethoxybenzoic acid derivative with propan-2-amine.

Palladium-Catalyzed Carbonylations: A versatile method for the synthesis of benzamides involves the palladium-catalyzed carbonylation of aryl halides. In a reaction analogous to the synthesis of other benzamides, 2-bromo- or 2-iodoethoxybenzene could be coupled with propan-2-amine and carbon monoxide in the presence of a palladium catalyst. organic-chemistry.org This process allows for the direct introduction of the carbonyl group and the formation of the amide bond in a single step. organic-chemistry.org The general catalytic cycle for such transformations involves the oxidative addition of the aryl halide to a Pd(0) species, followed by CO insertion and subsequent reductive elimination to yield the benzamide and regenerate the catalyst. youtube.comyoutube.com

Rhodium-Catalyzed Amidations: Rhodium catalysts have also proven effective in C-H amidation reactions. youtube.comrsc.org While direct C-H amination of 2-ethoxybenzene is challenging, rhodium-catalyzed reactions of 2-ethoxybenzoic acid derivatives with propan-2-amine can be a viable route. For instance, rhodium(II) catalysts are known to catalyze the reaction of carboxylic acids with amines to form amides under mild conditions. thieme-connect.de

Copper-Catalyzed Amidations: Copper-catalyzed C-N bond formation represents another important strategy for benzamide synthesis. nih.govacs.org These reactions often utilize copper salts as catalysts to promote the coupling of carboxylic acids or their derivatives with amines. The use of copper catalysts is advantageous due to their lower cost and toxicity compared to palladium and rhodium. nih.gov

Cerium-Catalyzed Synthesis: More recently, rare-earth metal catalysts, such as cerium(III), have been employed for the synthesis of pyridyl benzamides from aminopyridines and nitroolefins. nih.gov While this specific reaction is not directly applicable to the synthesis of this compound, it highlights the expanding scope of metal catalysts for amide bond formation.

A summary of representative catalytic systems for benzamide synthesis is presented in Table 1.

Catalyst SystemReactantsProductKey Features
Pd(PPh₃)₂Cl₂ / IMesSecondary alkyl bromides, CO, AlcoholsEstersMild conditions, low CO pressure, broad substrate scope. organic-chemistry.org
Rhodium(II) dimersN-MesyloxycarbamatesChiral amines, OxazolidinonesHighly efficient C-H amination. rsc.org
Copper saltso-Bromobenzoic acids, 2-(2-bromoaryl)-1H-benzo[d]imidazolesN-fused (benzo)imidazophenanthridinesTandem decarboxylative cross-coupling. nih.gov
Ce(III) salts2-Aminopyridines, NitroolefinsPyridyl benzamidesEfficient, no external oxidants required. nih.gov

Derivatization Strategies and Analogue Preparation

The chemical scaffold of this compound offers multiple sites for modification, allowing for the generation of a diverse range of analogues with potentially altered physicochemical properties and biological activities. These modifications can be broadly categorized into substitutions on the benzene (B151609) ring, variations at the amide nitrogen, and the introduction of heterocyclic moieties.

Chemical Modifications at the Benzene Ring

The aromatic ring of this compound is amenable to various electrophilic substitution reactions, enabling the introduction of a wide array of functional groups.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the benzene ring can significantly influence the electronic properties and lipophilicity of the molecule. For example, in a study on 2-sulfonamidebenzamides, the introduction of a fluorine atom at the 5-position of the benzamide ring resulted in potent modulators of the MrgX1 receptor. nih.gov Similarly, chlorination at the 5-position also yielded active compounds. nih.gov These transformations are typically achieved using standard halogenating agents such as N-halosuccinimides.

Alkylation and Acylation: Friedel-Crafts alkylation and acylation reactions can be employed to introduce alkyl and acyl groups onto the benzene ring, further diversifying the chemical space. For instance, the alkylation of 2-pyridone derivatives has been shown to impart aromaticity and lead to new PIM-1 kinase inhibitors. nih.gov

Nitration and Amination: Nitration of the benzene ring, followed by reduction of the nitro group, provides a route to amino-substituted analogues. These amino groups can then serve as handles for further functionalization.

Table 2 summarizes potential modifications at the benzene ring and their potential impact.

ModificationReagents and ConditionsPotential Impact
HalogenationN-HalosuccinimidesAltered electronics and lipophilicity
AlkylationAlkyl halides, Lewis acidIncreased steric bulk and lipophilicity
AcylationAcyl chlorides, Lewis acidIntroduction of a ketone functionality for further derivatization
NitrationHNO₃, H₂SO₄Precursor for amino-substituted analogues

Substituent Variation on the Amide Nitrogen

Systematic variations of the N-substituent in benzamide series have been explored to optimize their properties. For instance, in a series of N-substituted benzamides designed as anti-migration agents for osteosarcoma, various indole (B1671886) and indazole moieties were introduced on the amide nitrogen. lcsciences.com Another study on N-substituted benzamides as antitumor agents explored a range of substituents to modulate the interaction with histone deacetylases. researchgate.netindexcopernicus.com

The synthesis of these analogues typically involves the amidation of 2-ethoxybenzoyl chloride or 2-ethoxybenzoic acid with a diverse library of primary and secondary amines. The choice of amine allows for the introduction of various alkyl, aryl, and heterocyclic groups.

Table 3 illustrates the diversity of substituents that can be introduced on the amide nitrogen.

N-SubstituentSynthetic ApproachRationale for Variation
Alkyl/CycloalkylAmidation with corresponding amineModulate lipophilicity and steric hindrance
Aryl/HeteroarylAmidation with corresponding aniline/aminoheterocycleIntroduce aromatic interactions and hydrogen bonding sites
Functionalized ChainsAmidation with amines bearing other functional groupsProvide handles for further conjugation or to mimic biological motifs

Introduction of Heterocyclic Moieties

The incorporation of heterocyclic rings into the structure of this compound can introduce new pharmacophoric elements and significantly alter the molecule's properties.

Pyridine Derivatives: Pyridine rings can be introduced either on the benzene ring or as part of the N-substituent. The synthesis of N-(pyridin-2-yl)amides has been achieved through various catalytic methods, including the reaction of α-bromoketones and 2-aminopyridines. rsc.org A bimetallic metal-organic framework, Fe₂Ni-BDC, has also been shown to be an effective catalyst for the amidation of 2-aminopyridine. mdpi.com

Tetrazole Derivatives: Tetrazoles are often used as bioisosteres for carboxylic acids and can enhance the metabolic stability and lipophilicity of a molecule. mdpi.com The introduction of a tetrazole moiety can be achieved through various synthetic routes, including the reaction of nitriles with azides. beilstein-journals.org Novel strategies involving the use of protected tetrazole aldehydes as building blocks in multicomponent reactions have also been developed. beilstein-journals.org Benzodiazepine derivatives bearing tetrazole moieties have been synthesized and shown to possess antifungal activity. nih.gov

Other Heterocycles: A wide range of other heterocyclic systems, such as pyrazoles, imidazoles, and quinolines, can be incorporated into the benzamide scaffold. nih.govnih.govrsc.orgnih.gov The synthesis of these derivatives often involves multi-step sequences or the use of specialized building blocks. For example, N-(pyrazolo[5,1-c] nih.govmdpi.comnih.govtriazin-7-yl)benzamides have been synthesized and shown to possess antiviral activity. nih.gov

Table 4 provides examples of heterocyclic moieties and methods for their incorporation.

Heterocyclic MoietyMethod of IntroductionPotential Benefits
PyridineCatalytic amidation with aminopyridinesIntroduction of a basic nitrogen, potential for hydrogen bonding
TetrazoleCycloaddition of nitriles and azidesBioisostere for carboxylic acid, improved metabolic stability
Pyrazole/ImidazoleCondensation reactions with appropriate precursorsVersatile pharmacophore with a range of biological activities
QuinolineMulti-component reactions or building block approachesExtended aromatic system, potential for DNA intercalation

Advanced Spectroscopic and Structural Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR spectroscopy would be used to identify the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values (proton count) for 2-ethoxy-N-propan-2-ylbenzamide. Predicted signals would include those for the ethoxy group (a triplet and a quartet), the aromatic protons on the benzene (B151609) ring, the methine and methyl protons of the N-propan-2-yl group, and the amide N-H proton.

No experimental or publicly archived ¹H NMR data for this compound could be located.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, revealing the total number of carbon environments. The chemical shifts would indicate the type of carbon (e.g., aromatic, aliphatic, carbonyl).

No experimental or publicly archived ¹³C NMR data for this compound could be located.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and for confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, between the CH and CH₃ protons of the isopropyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is critical for piecing together the entire molecular structure, such as connecting the ethoxy group to the aromatic ring and the N-propan-2-yl group to the amide carbonyl.

No experimental or publicly archived 2D NMR data for this compound could be located.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS would provide a highly accurate measurement of the molecular weight of this compound, allowing for the determination of its elemental formula (C₁₂H₁₇NO₂).

No experimental or publicly archived HRMS data for this compound could be located.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. The molecular ion of this compound would be selected and fragmented, and the resulting fragment ions would be analyzed. This fragmentation pattern provides a "fingerprint" that can confirm the identity and structure of the compound by observing characteristic losses, such as the loss of the isopropyl group or the ethoxy group.

No experimental or publicly archived tandem MS data for this compound could be located.

Scientific Data Unattainable for this compound

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that specific experimental data for the chemical compound This compound regarding its advanced spectroscopic and structural characterization is not presently available.

Efforts to locate research detailing the vibrational spectroscopy (IR and Raman) and X-ray crystallography of this specific molecule have been unsuccessful. Consequently, the generation of a scientifically accurate article adhering to the requested detailed outline is not possible at this time. The required data for the following sections and subsections is absent from the public scientific record:

X-ray Crystallography for Solid-State Structure Determination:There is no evidence of the crystal structure of this compound having been determined.

Conformational Analysis in the Crystalline State:The conformation of the molecule in its solid state remains unknown.

While information exists for structurally related compounds such as 2-ethoxybenzamide, extrapolation of this data would not provide the specific and accurate information required for an article focused solely on this compound. To maintain scientific integrity and adhere to the strict constraints of the request, the article cannot be produced without the foundational experimental data.

Computational and Theoretical Chemistry Studies of 2 Ethoxy N Propan 2 Ylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the detailed exploration of electronic structure and its implications for chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the total energy of a system is a functional of its electron density. DFT calculations can predict a wide range of molecular properties, including optimized geometry, vibrational frequencies, and electronic properties, which are crucial for understanding the reactivity of 2-ethoxy-N-propan-2-ylbenzamide.

For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), would be used to determine the most stable three-dimensional conformation of the molecule. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface. The resulting optimized geometry provides a fundamental understanding of the molecule's shape and steric profile.

Furthermore, DFT is used to calculate various electronic properties that dictate the molecule's reactivity. These include ionization potential, electron affinity, and chemical hardness. By mapping the electron density distribution, one can identify regions of the molecule that are electron-rich or electron-deficient, which are key to predicting how the molecule will interact with other chemical species.

Table 1: Calculated Geometric Parameters of this compound using DFT

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=O1.24--
C-N1.36--
O-C(ethoxy)1.37--
C-C(ring)1.39 - 1.41--
--O=C-N121.5
--C-N-C(isopropyl)125.8
--C(ring)-O-C(ethoxy)118.2
---O=C-N-C(isopropyl)
---C(ring)-C(ring)-O-C

Note: The values in this table are representative and would be determined through specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. researchgate.net The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily excited and more reactive. nih.gov For this compound, FMO analysis would reveal the regions of the molecule where these frontier orbitals are localized, providing a visual representation of the sites most susceptible to electrophilic and nucleophilic attack.

Table 2: Frontier Molecular Orbital Properties of this compound

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-0.8
HOMO-LUMO Gap5.7

Note: These values are illustrative and would be the result of quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. libretexts.org The MEP map illustrates the electrostatic potential on the surface of a molecule, with different colors representing different potential values. youtube.com

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. youtube.com Green and yellow areas denote regions of neutral or intermediate potential. For this compound, an MEP map would likely show a negative potential around the carbonyl oxygen and a positive potential near the amide hydrogen, highlighting these as key sites for intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and the nature of bonding within a molecule. It provides a detailed picture of the Lewis-like bonding structure, including lone pairs and bond orbitals. NBO analysis is particularly useful for understanding hyperconjugative interactions, which are stabilizing interactions that result from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital.

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques are essential for studying the dynamic behavior of molecules and their interactions with biological macromolecules.

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a target molecule, typically a protein receptor. nih.gov This technique is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of their activity.

The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity, which is a measure of the strength of the interaction. A lower binding energy indicates a more stable and favorable interaction. The results of molecular docking studies can provide valuable information about the key amino acid residues involved in the binding and the types of intermolecular interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For this compound, docking studies could be performed against various biological targets to explore its potential pharmacological activities. The results would be presented in terms of binding energy and the specific interactions observed.

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

ParameterValue
Binding Energy (kcal/mol)-8.2
Interacting ResiduesTYR 234, SER 156, LEU 345
Hydrogen Bond InteractionsO(carbonyl) with TYR 234; H(amide) with SER 156
Hydrophobic InteractionsIsopropyl group with LEU 345; Phenyl ring with PHE 342

Note: This data is hypothetical and serves to illustrate the type of information obtained from a molecular docking study.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations offer a powerful lens through which the time-dependent behavior of a molecule can be observed, providing deep insights into its conformational flexibility and stability. For a molecule like this compound, MD simulations would map the energetic landscape and transitional states arising from the rotation of its flexible bonds, primarily around the ethoxy group, the amide linkage, and the N-isopropyl group.

MD simulations track the movements of atoms over time by solving Newton's equations of motion, allowing researchers to visualize how the molecule folds, twists, and changes shape in a simulated environment, such as in water. The stability of different conformations is evaluated based on their potential energy; lower energy conformations are more stable and thus more likely to be populated. Studies on related thermoresponsive polymers containing N-isopropyl-acrylamide (PNIPAM) have utilized replica exchange molecular dynamics (REMD) to effectively sample the conformational space and understand collapse transitions, a technique that would be equally applicable here to explore temperature-dependent conformational changes. arxiv.orgrsc.org

Key dynamic behaviors to investigate for this compound would include:

Isopropylic and Ethoxy Torsion: The rotation around the bonds connecting the isopropyl and ethoxy groups to the benzamide (B126) core defines the spatial orientation of these substituents, which can significantly impact receptor binding and solubility.

Intramolecular Interactions: MD simulations can identify stable, transient intramolecular hydrogen bonds, such as between the amide proton and the ethoxy oxygen, which would stabilize certain conformations.

The output of these simulations is a trajectory file containing the coordinates of all atoms at each time step. Analysis of this trajectory provides quantitative data on conformational stability.

Table 1: Illustrative MD Simulation Parameters for this compound

ParameterValue/DescriptionRationale
Force FieldCHARMM36 / AMBERWidely used and validated for small organic molecules and biomolecules.
Solvent ModelTIP3P WaterExplicitly models the aqueous environment to simulate physiological conditions.
EnsembleNPT (Isothermal-Isobaric)Maintains constant number of particles, pressure, and temperature.
Temperature310 K (37 °C)Simulates human body temperature.
Simulation Time100 nsAllows for sufficient sampling of major conformational states.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are fundamental in medicinal chemistry for predicting the activity of new analogs and optimizing lead compounds. nih.govnih.gov

For this compound, a QSAR model would be developed by synthesizing a series of related benzamide derivatives with varied substituents and measuring their biological activity (e.g., IC50 for enzyme inhibition). nih.govigi-global.com Physicochemical or structural descriptors for each molecule are then calculated and correlated with this activity using statistical methods like multiple linear regression (MLR). igi-global.comleidenuniv.nl

2D-QSAR: This approach uses descriptors derived from the 2D representation of the molecule, such as molecular weight, logP (lipophilicity), polar surface area (PSA), and topological indices. leidenuniv.nl Studies on substituted benzamides have shown that topological descriptors and connectivity indices can successfully model antimicrobial activity. nih.gov

3D-QSAR: This more advanced method, including techniques like Comparative Molecular Field Analysis (CoMFA), considers the 3D structure of the molecules. leidenuniv.nl The compounds are aligned, and their steric and electrostatic fields are calculated and correlated with activity. For a series of antiallergic benzamides, CoMFA revealed that steric effects were more critical than electrostatic effects for their biological function. leidenuniv.nl For this compound, a 3D-QSAR study could pinpoint specific regions where bulky or electron-donating/withdrawing groups enhance or diminish activity.

A typical QSAR equation might look like: log(1/IC50) = c1(logP) - c2(logP)^2 + c3*(Steric_Parameter) + constant

This equation would allow researchers to predict the activity of novel, unsynthesized benzamide analogs based on their calculated descriptor values.

Prediction of Pharmacological and Toxicological Profiles (Computational ADMET, excluding toxicity outcomes)

Computational ADMET (Absorption, Distribution, Metabolism, and Excretion) prediction is a crucial step in early drug discovery to evaluate the pharmacokinetic viability of a compound. nih.govmdpi.com Using various online tools and software (e.g., SwissADME, pkCSM), key properties of this compound can be estimated from its structure alone. nih.govyoutube.com

These predictions assess how well the compound is likely to be absorbed into the bloodstream and distributed throughout the body.

Gastrointestinal (GI) Absorption: This is often predicted based on a combination of factors like lipophilicity (logP), solubility, and polar surface area (TPSA). High GI absorption is generally predicted for compounds that adhere to established rules like Lipinski's Rule of Five.

Blood-Brain Barrier (BBB) Permeability: The ability of a compound to cross into the central nervous system is critical for neurological targets. This is predicted based on molecular size, polarity, and the number of hydrogen bond donors/acceptors.

Plasma Protein Binding (PPB): The extent to which a compound binds to proteins in the blood (like albumin) affects its free concentration and thus its efficacy. Highly bound drugs have lower effective concentrations. This can be predicted computationally, and for some benzamide-related structures, has been correlated with permeability assay results. nih.gov

Table 2: Exemplary In-Silico ADME Predictions for this compound

ADME ParameterPredicted Value/ClassificationImplication
GI AbsorptionHighGood potential for oral bioavailability.
BBB PermeantYesCompound may have effects on the central nervous system.
P-glycoprotein (P-gp) SubstrateNoLow likelihood of being actively pumped out of cells by this efflux transporter.
Lipinski's Rule Violations0Likely to have drug-like properties.

Identifying the most probable sites on a molecule where metabolic enzymes, particularly the Cytochrome P450 (CYP) family, will act is vital for understanding its metabolic stability and potential metabolites. nih.govnih.gov Computational tools predict Sites of Metabolism (SOMs) by considering factors like atom accessibility and the chemical reactivity of different positions. nih.govchemrxiv.org

For this compound, the likely metabolic hotspots would be:

O-dealkylation: The ethoxy group is a prime candidate for enzymatic cleavage, yielding a 2-hydroxy-N-propan-2-ylbenzamide metabolite.

Aromatic Hydroxylation: The benzene (B151609) ring can be hydroxylated by CYP enzymes, typically at positions para to the existing substituents.

N-dealkylation: The isopropyl group could potentially be removed, though this is often a less favored pathway for secondary amines compared to other reactions.

Aliphatic Hydroxylation: Hydroxylation could occur on the ethyl or isopropyl chains.

These predictions guide further experimental metabolic studies. nih.gov

The ability of a drug to pass through biological membranes is fundamental to its absorption and distribution. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict passive transcellular permeability. bienta.netresearchgate.net In this assay, a compound's ability to diffuse from a donor compartment to an acceptor compartment through an artificial lipid membrane is measured. bohrium.comresearchgate.net

While PAMPA is an experimental assay, its results are heavily used in computational models. For this compound, a PAMPA experiment would yield an apparent permeability coefficient (Papp). This value is used to classify the compound's permeability potential.

Low Permeability: Papp < 1 x 10⁻⁶ cm/s

High Permeability: Papp > 1 x 10⁻⁶ cm/s

Computational models can predict a compound's likely PAMPA result based on its physicochemical properties. For instance, studies on dibenz[b,f]azepine-5-carboxamide derivatives, which share a carboxamide moiety, have shown that PAMPA results correlate well with human intestinal absorption and can be predicted from molecular properties. nih.gov These models help prioritize compounds for experimental testing.

Structure Activity Relationship Sar Investigations of 2 Ethoxy N Propan 2 Ylbenzamide Analogues

Impact of Ethoxy Substitution on Biological Activity and Binding Affinity

The presence and position of an alkoxy group on the benzamide (B126) ring are critical determinants of biological activity. In the case of 2-ethoxy-N-propan-2-ylbenzamide, the ortho-ethoxy group plays a significant role in modulating both potency and binding affinity.

Research on related N-benzoyl-2-hydroxybenzamides has demonstrated that the introduction of an ethoxy group at the ortho position can lead to high potency. nih.gov This enhancement is attributed to the group's ability to influence the conformation of the molecule and participate in key interactions within the binding site of a biological target. The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, a crucial interaction for stabilizing the ligand-receptor complex. acs.org

Furthermore, the ortho-alkoxy-benzamide moiety has been shown to direct the formation of highly organized hydrogen-bonded networks. nih.govresearchgate.net This suggests that the ethoxy group can pre-organize the molecule into a conformation that is favorable for binding, reducing the entropic penalty upon association with the target. Studies on dopamine (B1211576) D4 receptor ligands have indicated that an H-bond donating/accepting substituent at the para position of the benzamide ring can enhance binding affinity. nih.gov While this is not the ortho position, it highlights the importance of such interactions for this class of compounds.

Role of the Isopropyl Group on Conformational Freedom and Target Recognition

The N-isopropyl group of this compound exerts significant influence on the molecule's conformational freedom and, consequently, its ability to be recognized by a biological target. The branched nature of the isopropyl group introduces steric bulk around the amide bond, which can have several important consequences.

Firstly, the steric hindrance can restrict the rotation around the C-N amide bond, leading to a more defined and rigid conformation. This conformational rigidity can be advantageous for binding, as it reduces the number of non-productive conformations in solution and can lock the molecule into a bioactive shape.

Secondly, the hydrophobic nature of the isopropyl group can facilitate interactions with nonpolar pockets within a receptor binding site. Studies on tris-benzamides have shown that branched isobutyl groups contribute to hydrophobic interactions that are key for strong binding. nih.gov While a linear n-butyl group dramatically lowered protein binding, a similarly shaped but slightly larger benzyl (B1604629) group resulted in comparable binding to the isobutyl group, underscoring the importance of the shape and size of the hydrophobic substituent. acs.orgnih.gov Interestingly, replacing an isobutyl group with a smaller methyl group did not always have a significant impact on protein binding, suggesting a certain tolerance for the size of the alkyl group as long as it can participate in hydrophobic interactions. acs.org

The unique steric properties of the isopropyl group have been noted in other chemical contexts, such as in asymmetric autocatalytic zinc alkylations, where it plays a crucial role. nih.gov This highlights the special influence this group can have on the stereochemical outcome of reactions and interactions, which is also relevant for selective recognition by chiral biological receptors.

Influence of Benzamide Ring Substituents on Electronic and Steric Properties

Electronic Effects: The electronic nature of substituents can influence the strength of interactions with the target protein. Electron-withdrawing groups can enhance the acidity of the amide proton, potentially leading to stronger hydrogen bonding. acs.org Conversely, electron-donating groups can increase the electron density of the phenyl ring, which may be favorable for other types of interactions. The position of the substituent is critical; for example, in one study on benzophenones, substitution was found to be most beneficial at the para position of the C-ring. uzh.ch

Steric Effects: The size and shape of substituents on the benzamide ring are crucial for fitting into the binding pocket of a receptor. Bulky substituents can create steric hindrance, which may either prevent binding or, conversely, promote a specific binding mode by excluding others. mdpi.com For instance, in a series of benzimidazole (B57391) derivatives, substitution at the N1, C2, C5, and C6 positions was found to significantly influence anti-inflammatory activity. researchgate.netnih.gov The introduction of bulky, non-polar substituents on a terminal piperazinyl nitrogen in a series of 2-phenoxybenzamides was found to be beneficial for high antiplasmodial activity. researchgate.net

The interplay between electronic and steric effects is complex. A substituent's effect is not merely the sum of its individual properties but a combination that can lead to unpredictable outcomes in terms of biological activity. nih.gov

Conformational Analysis and its Correlation with Biological Response

The three-dimensional conformation of this compound analogues is intrinsically linked to their biological activity. nih.gov Conformational analysis provides insights into the preferred shapes of these molecules and how well they can adopt the specific geometry required for binding to their biological target.

Studies on benzamide derivatives have shown that the conformation of the conjugated benzamide moiety is a critical factor for their activity. arizona.edu For a molecule to be active, it must be able to adopt a low-energy conformation that is complementary to the binding site. The presence of flexible chains, such as the ethoxy and isopropyl groups, allows for a range of possible conformations. Conformational analyses that consider all possible rotations of these flexible chains have shown that antagonists in which these chains can adopt lengths similar to those of the endogenous ligand exhibit potent activity. arizona.edu

The rigidity of the molecule also plays a role. While some degree of flexibility is necessary to allow for an induced fit into the binding site, excessive flexibility can be detrimental due to the associated entropic cost of binding. Therefore, a balance between rigidity and flexibility is often optimal. The introduction of sterically demanding groups, as discussed in the context of the isopropyl group, can help to restrict conformational freedom and favor a bioactive conformation. nih.gov

Ultimately, the correlation between conformation and biological response is established by comparing the conformational preferences of active and inactive analogues. By identifying the common structural features and spatial arrangements of the most potent compounds, a pharmacophore model can be developed to guide the design of new, more effective molecules. nih.gov

Comparative SAR with Structurally Related Benzamide Derivatives

To further understand the SAR of this compound, it is instructive to compare it with structurally related benzamide derivatives. A prominent example is the comparison with substituted benzamides like eticlopride (B1201500) and raclopride, which are well-characterized dopamine D2-like receptor antagonists. nih.gov

Eticlopride, for instance, features an ethyl group at the 5-position and a chlorine atom at the 3-position of the benzamide ring, in addition to a 2-methoxy group. nih.gov The development of eticlopride involved combining the most favorable substituents at each position, resulting in a compound with significantly higher potency than its predecessors. nih.gov This highlights the additive and sometimes synergistic effects of multiple substitutions on the benzamide ring.

The N-substituent is also a key point of comparison. In eticlopride, an N-ethylpyrrolidine moiety is present. The N-ethyl group in eticlopride contributes to its binding affinity at both D2 and D3 receptors. nanobioletters.com This contrasts with some other analogues where N-alkylation does not play a significant role. nanobioletters.com

Comparing this compound with these compounds reveals both common principles and important differences. The presence of an ortho-alkoxy group is a shared feature with eticlopride (methoxy vs. ethoxy), suggesting a conserved role for this group in binding to certain receptors. However, the N-substituent (isopropyl vs. ethylpyrrolidine) and the other ring substituents are different, which will undoubtedly lead to distinct pharmacological profiles.

The study of different series of benzamide derivatives, such as those with anti-leukotriene, anti-inflammatory, or antimicrobial activity, further enriches this comparative analysis. researchgate.netarizona.edunih.gov While the specific biological targets may differ, the underlying principles of how substituents influence electronic properties, steric interactions, and conformational preferences remain broadly applicable. researchgate.net

Mechanistic Investigations of Biological Interactions Pre Clinical Focus

Exploration of Molecular Targets and Pathways

Research into benzamide (B126) derivatives has revealed their capacity to interact with a range of enzymes and receptors, suggesting diverse therapeutic potential. The following sections detail the findings from studies on compounds structurally analogous to 2-ethoxy-N-propan-2-ylbenzamide.

Enzyme Inhibition/Activation Studies

The benzamide scaffold is a common feature in molecules designed to modulate the activity of several key enzymes implicated in various diseases.

PTP1B Inhibition: Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) signaling, making it a validated therapeutic target for type 2 diabetes and obesity. A series of 2-ethoxy-4-(methoxymethyl)benzamide derivatives have been identified as potent and selective PTP1B inhibitors. One notable compound from this series, designated 10m , demonstrated high inhibitory activity and significant selectivity over the related T-cell PTPase (TCPTP).

CompoundTargetIC₅₀ (μM)Selectivity vs. TCPTP
10m PTP1B0.0732-fold
Data sourced from Bioorganic Chemistry, 2019. nih.gov

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications. While direct data on this compound is unavailable, studies on other heterocyclic compounds incorporating the benzamide moiety, such as benzimidazole (B57391) derivatives, have shown inhibitory activity against CAs. For instance, certain benzimidazole derivatives containing a hydrazone group have been identified as inhibitors of CA IX, an isoform overexpressed in many solid tumors. nih.gov Similarly, benzenesulfonamide (B165840) derivatives containing a thiazolidinone moiety have shown potent inhibition of human CA II and IX isoforms. nih.gov

Glucokinase Activation: Glucokinase (GK) activators are a class of therapeutic agents being investigated for the treatment of type 2 diabetes mellitus. nih.gov They work by allosterically activating GK, which enhances glucose uptake. Research has identified various benzamide derivatives as potent GK activators. For example, compound 19e (3-(4-methanesulfonylphenoxy)-N-[1-(2-methoxy-ethoxymethyl)-1H-pyrazol-3-yl]-5-(3-methylpyridin-2-yl)-benzamide) was identified as a powerful glucokinase activator. nih.gov

PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is a family of proteins critical for DNA repair, and its inhibition is a therapeutic strategy in oncology. The benzimidazole carboxamide scaffold is recognized as a basis for effective PARP-1 inhibitors. nih.gov This structural motif acts as a nicotinamide (B372718) analogue, binding to the active site of PARP-1. nih.gov

FAK Inhibition: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, and migration, making it a target for anti-cancer therapies. Novel N-2,4-diarylaminopyrimidine-3-sulfamoyl-benzamide derivatives have been synthesized and shown to be potent FAK inhibitors. nih.gov One compound, 10c , demonstrated FAK inhibitory activity comparable to the reference inhibitor TAE226 and exhibited significant antiproliferative effects against several FAK-overexpressing tumor cell lines. nih.gov

ROCK1 Inhibition: Rho-associated coiled-coil containing protein kinase 1 (ROCK1) is implicated in cardiovascular diseases, and its inhibition is a promising therapeutic approach. Molecular modeling studies have been conducted on a series of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds as ROCK1 inhibitors, revealing key interactions for potent inhibition. nih.gov

Receptor Binding Profiling

The versatility of the benzamide structure extends to interactions with specific receptor types.

Sigma-2 (σ2) Receptor: The σ2 receptor is considered a promising target for cancer therapy. Research on benzamide-isoquinoline derivatives has shown that specific substitutions can lead to high selectivity for the σ2 receptor. The presence of an electron-donating methoxy (B1213986) group at the para-position of the benzamide phenyl ring was found to dramatically increase σ2 selectivity. nih.gov

Mas-related G-protein coupled Receptor X1 (MrgX1): Activation of MrgX1, a G-protein-coupled receptor, is being explored for the inhibition of chronic pain. A study focused on arylsulfonamides led to the discovery of ML382 (2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide), the first identified positive allosteric modulator (PAM) of MrgX1. nih.gov

Modulation of Specific Cellular Processes

The interaction of benzamide derivatives with their molecular targets translates into the modulation of cellular functions.

Glucose Uptake Enhancement: Consistent with its role as a PTP1B inhibitor, the 2-ethoxy-4-(methoxymethyl)benzamide derivative 10m was found to enhance insulin-stimulated glucose uptake in cellular assays, a key process in maintaining glucose homeostasis. nih.gov Similarly, the glucokinase activator 19e induced a significant increase in glucose uptake in rat hepatocytes. nih.gov

Ligand-Protein Interaction Analysis

Computational methods like molecular docking and molecular dynamics (MD) simulations are invaluable tools for elucidating the binding modes of ligands to their protein targets at an atomic level.

Detailed Analysis of Binding Sites and Modes (from docking/MD)

Interaction with ROCK1: Molecular docking studies of N-ethyl-4-(pyridin-4-yl)benzamide-based inhibitors within the ROCK1 active site have been performed. These analyses show that the inhibitor scaffold superimposes well with known co-crystallized ligands. nih.gov MD simulations, which provide insights into the dynamic nature of the protein-ligand complex, have been used to confirm the stability of the binding pose over time. nih.gov

Interaction with Carbonic Anhydrase: Docking studies on benzenesulfonamide derivatives containing thiazolidinone revealed that these compounds bind efficiently within the active site cavity of CA IX. nih.gov The thiazolidinone fragment was identified as playing an important role in the binding of the molecules to the active site. nih.gov For benzimidazole-based CA IX inhibitors, docking poses show the functional zinc-binding group coordinating with the Zn(II) ion at the base of the active site, a characteristic feature of many carbonic anhydrase inhibitors. nih.gov

Interaction with PTP1B: Docking analyses have been used to predict the inhibitory action of various compounds on PTP1B by targeting either the active site or an allosteric site. nih.govnih.gov These studies help in understanding how inhibitors bind and whether they compete with the natural substrate. nih.gov Some analyses have expanded to dock ligands against the whole enzyme surface to identify potential peripheral binding sites that could influence activity. nih.gov

Key Residue Interactions and Hydrogen Bonding Networks

ROCK1 Inhibitors: Analysis of docked and simulated complexes of benzamide-based inhibitors with ROCK1 has identified critical amino acid residues. Hydrogen bond interactions with the backbone nitrogen of Met156 in the hinge region and with the catalytic lysine (B10760008) (Lys105) are crucial for stabilizing the inhibitor in the active site. nih.gov MD simulations showed that for less active compounds, these key hydrogen bond interactions were often disrupted or broken. nih.gov

Carbonic Anhydrase Inhibitors: The interaction between the inhibitor and the key residue Val130 in the active site of CA IX has been suggested to be important for selectivity over the CA II isoform, which contains a phenylalanine at the corresponding position (Phe130). nih.gov The primary interaction for many CA inhibitors involves the coordination of a zinc-binding group with the catalytic Zn(II) ion, often forming a distorted tetrahedral geometry with other coordinating residues like histidines. nih.gov

Benzamide Hydrogen Bonding: The amide group of the benzamide scaffold is a key participant in forming hydrogen bonds. Theoretical studies on benzamide derivatives show that the N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as an acceptor, forming stable intermolecular hydrogen bonds (N-H···O) that are critical for ligand-protein recognition and stabilizing binding conformations. nih.gov

Allosteric Modulation Mechanisms

There is no available scientific literature that investigates or provides evidence for this compound acting as an allosteric modulator. Research on the allosteric modulation of related benzamide scaffolds, such as the positive allosteric modulation of the Mas-related G-protein-coupled receptor X1 (MrgX1) by ML382, exists but is specific to that compound's unique structure. elsevierpure.comnih.govnih.gov

Mechanistic Insights from In Vitro Cellular Models (non-human cell lines)

No studies utilizing non-human in vitro cellular models to elucidate the mechanistic pathways of this compound have been published in the accessible scientific literature. Consequently, there is no data to present regarding its effects or mechanisms of action in cell-based assays.

Pre Clinical Biological Evaluation of 2 Ethoxy N Propan 2 Ylbenzamide and Its Analogues

In Vitro Efficacy Studies in Relevant Biological Assays

The in vitro efficacy of analogues of 2-ethoxy-N-propan-2-ylbenzamide has been primarily investigated through their interaction with specific biological targets, such as ion channels.

A series of novel benzamide (B126) derivatives, structurally related to this compound, have been synthesized and identified as potent inhibitors of the voltage-gated potassium channel Kv2.1. The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50). For instance, one of the most promising analogues, referred to as compound 80, demonstrated a significant inhibitory effect on the Kv2.1 channel.

CompoundTargetIC50 (µM)
Analogue (Compound 80)Kv2.10.07

This table presents the IC50 value for a key analogue of this compound against the Kv2.1 ion channel.

The determination of the inhibition constant (Ki) provides a more absolute measure of inhibitor potency. While specific Ki values for these Kv2.1 inhibitors are not always reported in initial screenings, the low IC50 values suggest a high binding affinity to the target. The relationship between IC50 and Ki is dependent on the mechanism of inhibition and the experimental conditions.

The functional consequences of the enzymatic or protein inhibition by these benzamide analogues have been explored in cell-based assays. For the Kv2.1 inhibiting analogues, their neuroprotective potential has been a key area of investigation. The Kv2.1 channel is implicated in neuronal apoptosis (programmed cell death).

In a relevant cell-based model, the protective effect of these compounds was evaluated. Specifically, the ability of compound 80 to mitigate hydrogen peroxide (H2O2)-induced apoptosis in HEK293 cells engineered to express the Kv2.1 channel was assessed. The results indicated that this analogue was capable of decreasing the apoptotic cell death in this model, highlighting its functional efficacy at a cellular level.

To assess the specificity of the benzamide analogues, their activity is often tested against a panel of related biological targets. For the Kv2.1 inhibitors, selectivity is a critical factor to minimize off-target effects. Compound 80, for example, underwent selectivity profiling against a range of other ion channels.

The findings revealed a high degree of selectivity for the Kv2.1 channel. This analogue exhibited over 130-fold greater selectivity for Kv2.1 compared to other potassium (K+), sodium (Na+), and calcium (Ca2+) ion channels. This high selectivity is a desirable characteristic for a potential therapeutic agent, as it reduces the likelihood of unintended pharmacological actions.

In Vivo Efficacy Studies in Animal Models (e.g., anti-inflammatory, anti-viral, anti-diabetic models)

Following promising in vitro results, the therapeutic potential of lead analogues is further investigated in animal models of disease.

Given the role of Kv2.1 in neuronal apoptosis and the neuroprotective effects observed in cell-based assays, an animal model of ischemic stroke was selected to evaluate the in vivo efficacy of the lead analogue, compound 80. The Middle Cerebral Artery Occlusion (MCAO) model in rats is a widely used and well-characterized model that mimics the pathophysiology of ischemic stroke in humans. The rationale for choosing this model is its direct relevance to the potential therapeutic indication of neuroprotection.

In the MCAO rat model, the primary pharmacodynamic marker evaluated was the infarct volume, which is a direct measure of the extent of brain tissue damage following ischemia. The administration of compound 80 resulted in a marked reduction in the infarct volume. This finding provided strong evidence of its anti-ischemic efficacy and neuroprotective effects in vivo. The evaluation of such pharmacodynamic markers is crucial for establishing a link between the compound's mechanism of action and a tangible therapeutic benefit in a living organism.

Research on Biological Stability and Metabolism in In Vitro Systems

In the absence of specific data for this compound, the scientific community often draws inferences from studies on structurally related compounds. Research on other benzamide-containing molecules indicates that common metabolic pathways include hydroxylation of the aromatic ring, O-dealkylation of alkoxy substituents, and N-dealkylation or oxidation of the N-alkyl group. These reactions serve to increase the polarity of the compound, facilitating its excretion from the body.

The stability of a compound in in vitro systems is a critical parameter assessed during drug discovery. It is typically quantified by its metabolic half-life (t½) and intrinsic clearance (CLint). A short half-life or high clearance in liver microsomes, for instance, would suggest rapid metabolism in the body, potentially leading to low bioavailability and a short duration of action.

Table 1: Hypothetical In Vitro Metabolic Stability Data for this compound in Human Liver Microsomes

ParameterValue
Incubation Time (min) Data Not Available
Parent Compound Remaining (%) Data Not Available
Metabolic Half-life (t½, min) Data Not Available
Intrinsic Clearance (CLint, µL/min/mg protein) Data Not Available

This table is for illustrative purposes only, as no specific experimental data for this compound has been found in publicly accessible scientific literature.

The identification of metabolites is another crucial aspect of in vitro metabolism studies. This is typically achieved using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). Identifying the major metabolites helps in understanding the metabolic pathways and in assessing whether any of the metabolites are pharmacologically active or potentially toxic.

Table 2: Potential Metabolites of this compound

Potential MetaboliteMetabolic Reaction
2-Hydroxy-N-propan-2-ylbenzamideO-deethylation
2-Ethoxy-N-(2-hydroxypropan-2-yl)benzamideHydroxylation of N-propyl group
Hydroxylated this compoundAromatic hydroxylation
2-Ethoxybenzoic acidHydrolysis of the amide bond

This table represents potential metabolic transformations based on the known metabolism of similar chemical structures. It is not based on experimental data for this compound.

Without dedicated studies on this compound, any discussion on its metabolic profile remains speculative. The actual metabolic pathways and the rate of its biotransformation would depend on the specific CYP enzymes involved, which can vary between species and even among individuals due to genetic polymorphisms. Further research and publication of data from in vitro and in vivo studies are necessary to accurately characterize the biological stability and metabolism of this compound.

Design and Exploration of Novel Benzamide Derivatives Inspired by 2 Ethoxy N Propan 2 Ylbenzamide

Rational Design Principles for New Analogues

The rational design of new chemical entities is a cornerstone of modern drug discovery, aiming to optimize the properties of a lead compound. nih.govacs.org Starting from the 2-ethoxy-N-propan-2-ylbenzamide template, several established medicinal chemistry strategies can be employed to generate novel analogues with diverse structural and physicochemical properties.

Bioisosterism is a strategy used to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the goal of enhancing potency, improving pharmacokinetic profiles, or reducing toxicity. researchgate.netcambridgemedchemconsulting.com For this compound, bioisosteric modifications can be envisioned at several positions.

The amide bond itself is a key pharmacophoric feature, but it can be susceptible to metabolic cleavage. Replacing it with more stable mimics is a common approach. drughunter.com For instance, heterocyclic rings such as 1,2,4-oxadiazoles, triazoles, or oxazoles can serve as metabolically robust bioisosteres that maintain the crucial hydrogen bonding capabilities of the amide group. drughunter.com Other replacements could include thioamides or selenoamides, which have shown activity in other benzamide (B126) series. nih.gov

The peripheral substituents also offer opportunities for bioisosteric replacement. The ortho-ethoxy group could be replaced with other groups to modulate lipophilicity, polarity, and electronic properties. The N-isopropyl group, which imparts steric bulk, could be exchanged for other alkyl groups, cycloalkyl rings, or even small heterocyclic fragments to probe the steric and electronic requirements of the binding site.

Original Group/FragmentPotential Bioisosteric ReplacementRationale for Replacement
Amide Linker (-CONH-)Thioamide (-CSNH-), Selenoamide (-CSeNH-)Alters hydrogen bonding properties and electronic character; may improve binding affinity. nih.gov
Amide Linker (-CONH-)1,2,4-Oxadiazole, 1,2,4-TriazoleIncreases metabolic stability by replacing a cleavable bond with a stable heterocyclic ring. drughunter.comnih.gov
ortho-Ethoxy (-OCH2CH3)Trifluoromethoxy (-OCF3), Methoxy (B1213986) (-OCH3)Modulates lipophilicity and electronic effects; the trifluoromethoxy group can enhance metabolic stability.
ortho-Ethoxy (-OCH2CH3)Isopropoxy (-OCH(CH3)2), CyclopropyloxyExplores the impact of increased steric bulk at the ortho position.
N-isopropyl (-CH(CH3)2)Cyclopropyl, CyclobutylIntroduces conformational rigidity, which can improve binding affinity and selectivity.
N-isopropyl (-CH(CH3)2)tert-ButylIncreases steric hindrance, potentially enhancing selectivity for the target protein. cambridgemedchemconsulting.com

Scaffold hopping is a powerful technique in drug design that involves replacing the central core of a molecule with a structurally different scaffold while preserving the spatial arrangement of key binding functionalities. nih.gov This approach can lead to the discovery of novel chemical series with distinct intellectual property, improved physicochemical properties, or different side-effect profiles. uniroma1.itniper.gov.in

Starting from the this compound scaffold, one could replace the entire benzamide core. The goal is to find a new central structure that orients the "ethoxy-aromatic" and "N-alkyl" portions in a similar three-dimensional conformation to the original compound. Computational methods are often used to screen virtual libraries of scaffolds to identify those that can achieve this isofunctional mimicry. chemrxiv.org For example, the benzamide core could be replaced by other bicyclic or heterocyclic systems such as benzimidazoles, quinolinones, or benzothiazoles, which are known to be biologically active scaffolds. researchgate.netrsc.org

Fragment-based drug discovery (FBDD) is a method that identifies low-molecular-weight fragments that bind weakly to a biological target. wikipedia.org These hits are then optimized, often by growing or linking them, to produce a high-affinity lead compound. frontiersin.org The structure of this compound can be deconstructed into constituent fragments: the 2-ethoxyphenyl fragment and the N-propan-2-ylacetamide fragment.

In an FBDD approach, these or similar small fragments would be screened against a target of interest. If a fragment like 2-ethoxybenzoic acid or N-isopropylacetamide shows binding, it provides a validated starting point. Structure-guided methods, such as X-ray crystallography, can then be used to visualize how the fragment binds. This information allows for the rational design of larger compounds by "growing" the fragment to occupy adjacent pockets in the binding site, thereby increasing potency and selectivity. nih.govboltzmannmaps.com This approach systematically explores the chemical space around the initial fragment hit to build a novel and optimized lead compound. frontiersin.org

Synthesis and Characterization of Novel Compound Libraries

The synthesis of a library of novel benzamide derivatives is essential for exploring structure-activity relationships. Amide bond formation is a fundamental transformation in organic chemistry, and several reliable methods can be employed to create a diverse set of analogues inspired by this compound. researchgate.netmdpi.com

A common and straightforward approach involves the activation of a substituted benzoic acid (e.g., 2-ethoxybenzoic acid or its analogues) followed by reaction with a primary or secondary amine. nanobioletters.com The carboxylic acid can be converted to a more reactive species, such as an acid chloride (using reagents like thionyl chloride or oxalyl chloride) or activated in situ using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride). acs.org These methods are robust and amenable to parallel synthesis, allowing for the rapid generation of a library of compounds.

Reaction TypeStarting MaterialsKey Reagents/ConditionsApplication
Acyl Chloride Formation & AmidationCarboxylic Acid, Amine1. Thionyl Chloride (SOCl2) or Oxalyl Chloride; 2. Amine, Base (e.g., Triethylamine)A classic, high-yielding method suitable for a wide range of amines. nanobioletters.com
Peptide CouplingCarboxylic Acid, AmineHATU, DIPEA in DMF or DCMMild conditions, high efficiency, and low racemization, suitable for sensitive substrates. acs.org
Mannich ReactionBenzamide, Aldehyde, Secondary AmineReflux in ethanolA one-pot, three-component reaction to synthesize N-((alkyl)(amino)methyl)benzamides. tsijournals.com
Photoredox/Nickel Dual CatalysisAryl Halide, FormamidePhotocatalyst (e.g., Benzophenone), Nickel Catalyst, BaseA modern, atom-economical method for direct C-C coupling to form the benzamide structure. acs.org

Once synthesized, the purity and identity of each compound in the library must be rigorously confirmed. Standard analytical techniques are employed for this characterization. Thin-Layer Chromatography (TLC) is used to monitor the reaction progress. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) confirms the molecular weight and purity of the final compounds. nanobioletters.com Structural elucidation is definitively achieved using spectroscopic methods, primarily Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, which provides detailed information about the molecular structure. researchgate.netijsrst.com Infrared (IR) spectroscopy can also be used to confirm the presence of key functional groups, such as the amide carbonyl. ijsrst.com

Iterative SAR and Biological Activity Optimization

The synthesized library of novel benzamide analogues provides the foundation for establishing a Structure-Activity Relationship (SAR). SAR is an iterative process that correlates the chemical structure of a compound with its biological activity, guiding the design of more potent and selective molecules. nih.gov

The initial library, containing systematic variations of the parent structure this compound, is screened in relevant biological assays. The data from this initial screen allows for the identification of preliminary SAR trends. For example, it might be found that increasing the size of the N-alkyl substituent reduces activity, while replacing the ortho-ethoxy group with a smaller methoxy group enhances it.

This initial data informs the design of a second-generation library of compounds. This iterative cycle of design, synthesis, and testing is repeated to refine the SAR and optimize the desired biological activity. nih.gov The goal is to converge on a compound that possesses a potent and selective biological profile. For instance, if initial compounds show activity but also interact with undesired off-targets, subsequent modifications will be aimed at improving selectivity. nih.gov

Below is a hypothetical SAR table illustrating how data might be organized to track the optimization process, starting from a reference compound.

Compound IDR1 (at ortho position)R2 (at N-position)R3 (at para position)Biological Activity (IC₅₀, nM)Selectivity vs. Off-Target (Fold)
Ref-01-OCH2CH3-CH(CH3)2-H55010
AN-01-OCH3-CH(CH3)2-H25015
AN-02-OCH2CH3Cyclopropyl-H48025
AN-03-OCH2CH3-CH(CH3)2-Cl12012
AN-04-OCH3-CH(CH3)2-Cl5550
AN-05-OCH3Cyclopropyl-Cl9580

This iterative optimization process, guided by detailed SAR analysis, is crucial for transforming an initial hit or lead compound into a candidate with a robust and desirable pharmacological profile. rsc.orgnih.gov

Advanced Analytical Method Development for Research Applications

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for determining the purity of newly synthesized compounds like 2-ethoxy-N-propan-2-ylbenzamide and for its isolation from reaction mixtures and impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods utilized for these purposes.

High-Performance Liquid Chromatography (HPLC):

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, a category into which many benzamide (B126) derivatives fall. For the purity assessment of this compound, a reversed-phase HPLC (RP-HPLC) method would be the standard approach. sielc.com This involves a non-polar stationary phase (typically C8 or C18) and a polar mobile phase.

A typical HPLC method for a benzamide derivative would involve a gradient elution to ensure the separation of the main compound from any potential impurities, which may have a wide range of polarities. nih.gov The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comnih.gov Detection is commonly achieved using a UV detector, as the benzene (B151609) ring in this compound is a chromophore. For enhanced sensitivity and specificity, a Diode Array Detector (DAD) can be employed to obtain the UV spectrum of the peak, aiding in peak identification and purity assessment.

For the isolation of this compound, preparative HPLC would be used. This technique utilizes larger columns and higher flow rates to separate and collect larger quantities of the pure compound.

Illustrative HPLC Parameters for Purity Assessment:

ParameterIllustrative Condition
ColumnReversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient5% B to 95% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Note: The above table provides illustrative parameters. Actual conditions would require optimization for this compound.

Gas Chromatography (GC):

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given its structure, this compound is likely to have sufficient volatility and thermal stability to be amenable to GC analysis, particularly when coupled with a mass spectrometer (GC-MS). GC-MS provides not only retention time data for purity assessment but also mass spectral data that can definitively identify the compound and its impurities. nih.gov

For GC analysis, a capillary column with a non-polar or medium-polarity stationary phase would be selected. The sample, dissolved in a suitable volatile solvent, is injected into a heated inlet where it is vaporized and carried onto the column by an inert carrier gas (e.g., helium or nitrogen). The oven temperature is typically programmed to ramp up to ensure the separation of compounds with different boiling points.

Illustrative GC-MS Parameters for Purity Assessment:

ParameterIllustrative Condition
ColumnCapillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier GasHelium
Inlet Temperature250 °C
Oven ProgramInitial 100 °C, ramp to 280 °C at 10 °C/min
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 50-500

Note: The above table provides illustrative parameters. Actual conditions would require optimization for this compound.

Quantitative Analytical Methods for In Vitro and In Vivo Sample Analysis

To evaluate the biological activity of this compound, it is crucial to quantify its concentration in biological samples such as plasma, tissue homogenates, or cell culture media. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such quantitative bioanalysis due to its high sensitivity, selectivity, and wide dynamic range. nih.govchromatographyonline.comchromatographyonline.comnih.govbasinc.com

The development of an LC-MS/MS method involves several key steps:

Sample Preparation: Biological samples are complex matrices. Therefore, a robust sample preparation method is required to extract the analyte of interest and remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). basinc.com

Chromatographic Separation: A rapid and efficient HPLC or UHPLC (Ultra-High-Performance Liquid Chromatography) separation is developed to resolve the analyte from matrix components. Isocratic elution is often preferred for high-throughput analysis.

Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (typically the protonated molecule [M+H]⁺ of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides a high degree of selectivity and sensitivity. An internal standard, a structurally similar compound, is used to ensure accuracy and precision. nih.gov

Illustrative LC-MS/MS Parameters for Quantification in Plasma:

ParameterIllustrative Condition
Sample PreparationProtein precipitation with acetonitrile followed by centrifugation
LC ColumnC18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile PhaseIsocratic mixture of 0.1% formic acid in water and acetonitrile
Flow Rate0.4 mL/min
Ionization SourceElectrospray Ionization (ESI), positive mode
MRM TransitionHypothetical: e.g., m/z 222.1 → 164.1 (for this compound)
Internal StandardA stable isotope-labeled analog or a structurally similar compound

Note: The above table provides illustrative parameters, including a hypothetical MRM transition, as this would need to be determined experimentally.

Biophysical Techniques for Ligand-Target Interaction Studies

Understanding how this compound interacts with its biological target is crucial for elucidating its mechanism of action. Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide valuable insights into these interactions in a label-free manner.

Surface Plasmon Resonance (SPR):

SPR is a powerful optical technique for real-time monitoring of the binding and dissociation of a ligand (in this case, this compound) to a target protein immobilized on a sensor chip. springernature.comnih.govreichertspr.comnih.govrsc.org By measuring the change in the refractive index at the sensor surface upon binding, SPR can determine the kinetics (association rate constant, ka, and dissociation rate constant, kd) and affinity (equilibrium dissociation constant, KD) of the interaction.

In a typical SPR experiment, the target protein is immobilized on the sensor surface, and a series of concentrations of this compound are flowed over the surface. The resulting sensorgrams (plots of response units versus time) are then fitted to a suitable binding model to extract the kinetic and affinity parameters.

Isothermal Titration Calorimetry (ITC):

ITC directly measures the heat changes that occur upon the binding of a ligand to its target molecule in solution. uq.edu.aukhanacademy.orgmalvernpanalytical.comfrontiersin.orgpreprints.org This technique provides a complete thermodynamic profile of the binding interaction, including the binding affinity (KA, which is the inverse of KD), the enthalpy of binding (ΔH), the entropy of binding (ΔS), and the stoichiometry of the interaction (n).

In an ITC experiment, a solution of this compound is titrated into a sample cell containing the target protein. The heat released or absorbed during each injection is measured. The resulting data is plotted as power versus time, and the integrated heats are then plotted against the molar ratio of the ligand to the protein. This binding isotherm is then fitted to a model to determine the thermodynamic parameters.

Illustrative Data from Biophysical Characterization:

TechniqueParameterIllustrative Value
Surface Plasmon Resonance (SPR)Association Rate Constant (ka)1 x 105 M-1s-1
Dissociation Rate Constant (kd)1 x 10-3 s-1
Equilibrium Dissociation Constant (KD)10 nM
Isothermal Titration Calorimetry (ITC)Binding Affinity (KA)1 x 108 M-1
Enthalpy (ΔH)-10 kcal/mol
Entropy (ΔS)+5 cal/mol·K
Stoichiometry (n)1:1

Note: The above table provides illustrative data. Actual values would be determined experimentally and would be specific to the interaction between this compound and its biological target.

Conclusion and Future Research Directions

Summary of Key Findings on 2-Ethoxy-N-propan-2-ylbenzamide

While direct research on this compound is not extensively available in public literature, a summary of plausible key findings can be extrapolated from the study of analogous benzamide (B126) structures. Benzamide derivatives are known to exhibit a wide range of biological activities, and it is reasonable to hypothesize that this compound could share some of these properties.

The core structure, featuring an ethoxy group at the 2-position of the benzene (B151609) ring and an N-isopropyl group on the amide, suggests potential interactions with various biological targets. The ethoxy group can act as a hydrogen bond acceptor and its lipophilicity can influence the compound's pharmacokinetic profile. The N-isopropyl group can contribute to steric interactions within a binding pocket, potentially conferring selectivity for specific protein targets.

Based on these structural features, a hypothetical screening of this compound against a panel of common biological targets for benzamides might yield the following illustrative findings:

Hypothetical Biological Activity of this compound

Biological Target Assay Type Result (IC₅₀/EC₅₀) Potential Therapeutic Area
Dopamine (B1211576) D2 ReceptorRadioligand Binding Assay> 10 µMAntipsychotic
Histone Deacetylase 1 (HDAC1)Enzymatic Assay5 µMOncology
Transient Receptor Potential Vanilloid 1 (TRPV1)Calcium Influx Assay2.5 µMAnalgesia
Monoamine Oxidase B (MAO-B)Enzymatic Assay8 µMNeurodegenerative Diseases

These hypothetical results suggest that this compound may possess moderate activity as an analgesic and weaker activity as an HDAC and MAO-B inhibitor, with little to no activity at the dopamine D2 receptor. This profile would distinguish it from classical antipsychotic benzamides and point towards potential applications in pain management or oncology.

Unanswered Research Questions and Challenges

Despite the potential highlighted by its structural features, significant research gaps and challenges remain in the study of this compound. Addressing these is crucial for a comprehensive understanding of its chemical and biological properties.

Primary Biological Target(s): The definitive biological target or targets responsible for its most potent effects remain to be identified. A broad-based screening approach is necessary to elucidate its primary mechanism of action.

Structure-Activity Relationship (SAR): The SAR for this specific scaffold is largely unknown. Systematic modifications of the ethoxy and N-isopropyl groups are needed to understand how these moieties contribute to its activity and selectivity.

Pharmacokinetic Profile: There is no available data on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Understanding its metabolic stability, cell permeability, and potential for P450 enzyme inhibition is critical for its development as a therapeutic agent.

In Vivo Efficacy: Assuming a relevant biological target is identified, the efficacy of this compound in animal models of disease has yet to be demonstrated.

Scalable Synthesis: While the synthesis of benzamides is generally well-established, developing a cost-effective and scalable synthetic route for this compound may present challenges, particularly in achieving high purity and yield.

Proposed Future Research Avenues

To address the aforementioned challenges and unlock the potential of this compound, a multi-pronged research strategy is proposed. This strategy should encompass the exploration of new biological targets, the development of advanced synthetic methodologies, and the integration of cutting-edge computational tools.

Future research should extend beyond the classical targets for benzamides. Based on emerging trends, several novel target classes warrant investigation:

Epigenetic Modulators: Beyond HDACs, the potential of this compound to modulate other epigenetic enzymes, such as methyltransferases or demethylases, should be explored.

Ion Channels: As suggested by the hypothetical activity at TRPV1, a broader screening against other members of the transient receptor potential (TRP) channel family could reveal novel analgesic or sensory-modulating properties.

Enzymes Involved in Metabolic Diseases: Given the structural diversity of enzyme inhibitors, screening against targets relevant to metabolic syndrome, such as protein tyrosine phosphatases or fatty acid amide hydrolase (FAAH), could open new therapeutic avenues.

To facilitate the exploration of the SAR and to produce sufficient quantities of the compound for further studies, the development of an efficient and flexible synthetic route is paramount. Future work in this area could focus on:

Flow Chemistry: Utilizing microreactors and flow chemistry could enable a more controlled, scalable, and safer synthesis of this compound and its analogs.

Late-Stage Functionalization: Developing methods for the late-stage modification of the benzamide core would allow for the rapid generation of a diverse library of related compounds for SAR studies. This could involve C-H activation or other modern cross-coupling techniques.

The integration of artificial intelligence (AI) and machine learning can significantly accelerate the research and development process for this compound.

Predictive Modeling: AI algorithms can be trained on existing data for other benzamide derivatives to predict the biological activity, ADME properties, and potential toxicity of novel analogs of this compound. This can help prioritize the synthesis of the most promising compounds.

De Novo Design: Generative AI models can be employed to design novel benzamide derivatives with optimized properties. By providing the model with desired activity and pharmacokinetic parameters, it can generate new chemical structures that have a higher probability of success.

Target Identification: AI-powered analysis of biological data, such as genomics and proteomics, can help to identify novel biological targets for which this compound or its derivatives may have a high affinity.

By systematically addressing these unanswered questions and pursuing these proposed research avenues, the scientific community can fully elucidate the chemical and biological landscape of this compound, potentially leading to the development of novel therapeutic agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.